2-amino-4aH-pteridin-4-one 2-amino-4aH-pteridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16578315
InChI: InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-3H,(H2,7,11,12)
SMILES:
Molecular Formula: C6H5N5O
Molecular Weight: 163.14 g/mol

2-amino-4aH-pteridin-4-one

CAS No.:

Cat. No.: VC16578315

Molecular Formula: C6H5N5O

Molecular Weight: 163.14 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4aH-pteridin-4-one -

Specification

Molecular Formula C6H5N5O
Molecular Weight 163.14 g/mol
IUPAC Name 2-amino-4aH-pteridin-4-one
Standard InChI InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-3H,(H2,7,11,12)
Standard InChI Key HDIVPAYTMJODGX-UHFFFAOYSA-N
Canonical SMILES C1=NC2C(=NC(=NC2=O)N)N=C1

Introduction

Chemical Identity and Structural Features

Molecular Structure

The core structure of 2-amino-4aH-pteridin-4-one consists of a pteridine ring system, a bicyclic scaffold comprising pyrimidine and pyrazine rings fused together. Key substituents include:

  • Amino group (-NH₂) at position 2, which enhances nucleophilicity and participation in hydrogen bonding.

  • Ketone group (=O) at position 4, contributing to electrophilic reactivity and tautomeric equilibria.

  • Hydrogen atom at position 4a, distinguishing it from 4H-pteridin-4-one derivatives .

The planar structure and electron-deficient nature of the pteridine ring make it amenable to π-π stacking interactions, a feature critical for binding to biological targets such as enzymes or nucleic acids.

Tautomerism and Acid-Base Properties

Like other pteridine derivatives, 2-amino-4aH-pteridin-4-one likely exhibits tautomerism between lactam and lactim forms. Neutral aqueous solutions may equilibrate between these tautomers, influencing solubility and reactivity . The amino group at position 2 (pKa ~8–10) and the N3 nitrogen (pKa ~3–5) contribute to pH-dependent protonation states, affecting its interaction with biological macromolecules .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis of 2-amino-4aH-pteridin-4-one is documented in the provided sources, analogous pteridine syntheses suggest plausible pathways:

  • Bromination-Amination Sequence: Starting from 4aH-pteridin-4-one, bromination at position 6 (as in 6-bromo-4aH-pteridin-4-one) could be followed by nucleophilic substitution with ammonia to introduce the amino group.

  • Cyclization Strategies: Condensation of 2,4,5-triaminopyrimidine with glyoxal derivatives under acidic conditions, a method used for related pteridines .

Reaction conditions (e.g., solvents like dimethyl sulfoxide, temperatures of 80–120°C) would require optimization to maximize yield and purity.

Reactivity Profile

The compound’s reactivity is governed by its electron-deficient aromatic system and functional groups:

  • Electrophilic Substitution: The amino group directs electrophiles to positions 6 and 7 of the pteridine ring.

  • Nucleophilic Attack: The ketone at position 4 is susceptible to nucleophilic addition, enabling derivatization (e.g., formation of hydrazones or oximes).

  • Photoactivity: Analogous pterins, such as 3-methylpterin, exhibit fluorescence under UV-A light and generate reactive oxygen species (ROS) , suggesting 2-amino-4aH-pteridin-4-one may also act as a photosensitizer.

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Absorption: Expected λmax ~260–280 nm (π→π* transitions of the aromatic system) and ~340–360 nm (n→π* transitions of the ketone) .

  • Fluorescence: Potential emission in the blue-green region (400–500 nm), similar to 3-methylpterin .

Solubility and Stability

Research Findings and Hypothetical Applications

Medicinal Chemistry

  • Drug Design: The amino and ketone groups serve as handles for covalent inhibitor development. For example, conjugation to peptidomimetics could target proteases or kinases.

  • Antimicrobial Agents: Pteridines with ROS-generating capabilities show promise against antibiotic-resistant pathogens .

Biochemical Tools

  • Fluorescent Probes: The compound’s fluorescence could label biomolecules in imaging studies, analogous to GFP-like applications.

  • Enzyme Assays: Competitive inhibition assays using 2-amino-4aH-pteridin-4-one might elucidate substrate binding in pteridine-dependent enzymes .

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